molecular formula C15H20N4O2 B252288 N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

Número de catálogo B252288
Peso molecular: 288.34 g/mol
Clave InChI: WXZJYAABZNXOSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide, commonly known as EKI-785, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of several types of cancer, making it an attractive target for cancer therapy.

Mecanismo De Acción

EKI-785 inhibits the N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell growth and survival. By inhibiting N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide signaling, EKI-785 induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, EKI-785 has been shown to have other biochemical and physiological effects. It has been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. EKI-785 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of EKI-785 is its potency and selectivity for N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. It has been shown to be more potent than other N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide inhibitors, such as erlotinib and gefitinib. However, one of the limitations of EKI-785 is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Direcciones Futuras

There are several future directions for the development and application of EKI-785. One potential direction is the development of more soluble analogs that can be administered in vivo. Another direction is the evaluation of EKI-785 in combination with other targeted therapies or immunotherapies. The identification of biomarkers that can predict the response to EKI-785 could also help to optimize patient selection and treatment strategies. Finally, the development of EKI-785 as a diagnostic tool for the detection of N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide mutations could have significant clinical implications.

Métodos De Síntesis

The synthesis of EKI-785 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-nitroaniline with diethylamine to form N-(2-diethylaminoethyl)-2-chloro-4-nitroaniline. This intermediate is then reacted with ethyl 4-oxo-2-butenoate to form N-(2-diethylaminoethyl)-4-oxo-1H-quinazoline-2-carboxamide, which is EKI-785.

Aplicaciones Científicas De Investigación

EKI-785 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In preclinical studies, EKI-785 has demonstrated potent antitumor activity both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

Propiedades

Fórmula molecular

C15H20N4O2

Peso molecular

288.34 g/mol

Nombre IUPAC

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-3-19(4-2)10-9-16-15(21)13-17-12-8-6-5-7-11(12)14(20)18-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,21)(H,17,18,20)

Clave InChI

WXZJYAABZNXOSM-UHFFFAOYSA-N

SMILES isomérico

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES canónico

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.